![molecular formula C7H13NO B2653380 Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine CAS No. 1807939-96-3](/img/structure/B2653380.png)

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

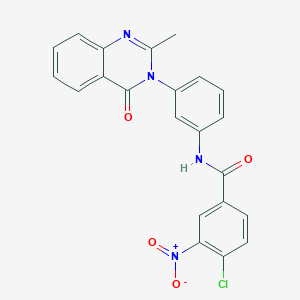

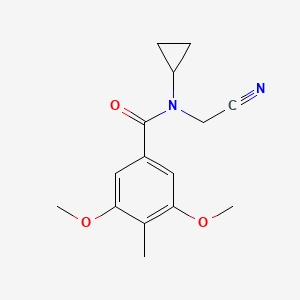

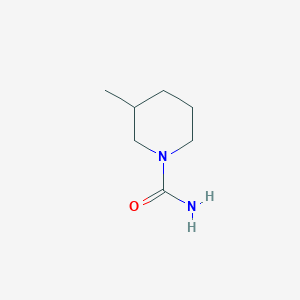

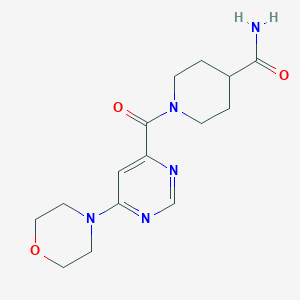

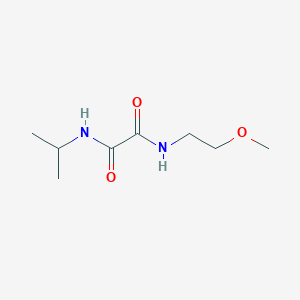

“Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is a complex organic compound . It is a derivative of pyridine, which is a basic heterocyclic organic compound . It has two defined stereocentres .

Synthesis Analysis

The synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” involves several steps. One approach involves the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine to give N-benzyl-2,3-pyridine-dicarboxamide . This is followed by the reduction of the pyridine ring to give 6-benzyl-5,7-dioxooctahydropyrrolo [3,4-b]pyridine . The amide groups are then reduced to give 6-benzyloctahydropyrrolo [3,4-b]pyridine . The optical resolution is achieved by forming the diastereoisomeric salt with L-tartaric acid, followed by debenzylation .Molecular Structure Analysis

The molecular structure of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” is complex, with two defined stereocentres . It is a derivative of pyridine, which is a basic heterocyclic organic compound .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine” include the reaction of pyridine-2,3-dicarboxylic acid anhydride with benzyl amine, reduction of the pyridine ring, reduction of the amide groups, and optical resolution by forming the diastereoisomeric salt with L-tartaric acid .Applications De Recherche Scientifique

Conformationally Restricted GABA Analogue Synthesis

A study developed a synthetic approach to a conformationally restricted γ-aminobutyric acid (GABA) analogue based on a bicyclic scaffold similar to "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine". This work highlights the significance of the scaffold's geometry as truly three-dimensional, offering potential insights into the design of novel GABA analogues with enhanced specificity and efficacy (Melnykov et al., 2018).

Luminescent Metal Complexes

Research into Re(CO)3Cl complexes containing pyridylimidazo[1,5-a]pyridine ligands has been conducted, revealing their potential for dual emission and charge transfer properties. These findings contribute to the understanding of ligand-centered and metal-to-ligand charge transfer mechanisms, which could be crucial for the development of new materials for optoelectronic applications (Salassa et al., 2008).

Catalytic Applications

A study on rhenium, palladium, and copper complexes with pyridylalkoxide ligands explored their structural characteristics and catalytic activities, particularly in epoxidation reactions. This research underscores the versatility of these metal complexes in catalysis, potentially paving the way for more efficient and selective catalytic processes (Lobmaier et al., 2007).

Synthesis and Coordination Chemistry

The synthesis and coordination chemistry of ligands related to "Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine" have been reviewed, focusing on their applications in luminescent lanthanide compounds for biological sensing and iron complexes exhibiting unique thermal and photochemical spin-state transitions. This review highlights the potential of these ligands as versatile terpyridine analogues (Halcrow, 2005).

Propriétés

IUPAC Name |

(4aS,7aR)-1,2,3,4,4a,5,7,7a-octahydrofuro[3,4-b]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6-4-9-5-7(6)8-3-1/h6-8H,1-5H2/t6-,7+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZWFAKPWUUTAEQ-RQJHMYQMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2COCC2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2COC[C@@H]2NC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Rel-(4aS,7aR)-octahydrofuro[3,4-b]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-chlorophenyl)-N2-(2-(2-(4-methoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2653299.png)

![7-Bromo-1,3-dimethylpyrrolo[1,2-a]pyrazine](/img/structure/B2653301.png)

![4-(pyrrolidin-1-ylsulfonyl)-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2653307.png)

![1-[6-(Trifluoromethyl)-3-pyridyl]cyclopropanecarboxylic acid](/img/structure/B2653310.png)

![5-[(4-Bromopyrazol-1-yl)methyl]thiophene-2-carbaldehyde](/img/structure/B2653314.png)

![ethyl 4-((4-((3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2653318.png)

![2-[[3-[[3-(Trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2653319.png)